molecular formula C10H10O2S B2383519 (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid CAS No. 2580114-61-8

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid

Cat. No. B2383519
CAS RN: 2580114-61-8
M. Wt: 194.25
InChI Key: BBPCDZMEGFYSAN-LLKUCEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid, commonly known as TP-110, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TP-110 is a cyclopropyl derivative of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. TP-110 has been shown to exhibit anxiolytic, analgesic, and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

Thioctic acid and its reduced form, dihydrolipoic acid, have been studied for their antioxidant properties, suggesting potential research applications for related compounds. Thioctic acid is used therapeutically in diseases where free radical peroxidation of membrane phospholipids is a feature, indicating the importance of its antioxidant efficiency. Dihydrolipoic acid, in particular, has been shown to scavenge peroxyl radicals in both aqueous and lipid phases, enhance the antioxidant potency of ascorbate and vitamin E, and potentially act as a direct chain-breaking antioxidant (Kagan et al., 1992). This suggests that compounds like (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid could be explored for their antioxidative properties and therapeutic potential against oxidative stress-related diseases.

Photoalignment of Liquid Crystals

Compounds derived from thiophen-2-yl- and thiophen-3-yl-prop-2-enoic acid have been used to achieve excellent photoalignment of commercial nematic liquid crystals. These materials show potential for applications in liquid crystal display (LCD) technologies, where the alignment layer's molecular structure significantly impacts the display's performance and quality. The study highlighted how fluorinated derivatives promote better photoalignment than non-fluorinated counterparts, suggesting that structural modifications, such as those in (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid, could lead to new materials for advanced LCDs (Hegde et al., 2013).

Inhibition of Mycolic Acid Biosynthesis

The synthesis and study of cyclopropane and cyclopropene fatty acids, such as those structurally related to (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid, have revealed their potential as inhibitors of mycolic acid biosynthesis in mycobacteria. This pathway is crucial for the survival and virulence of mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. By inhibiting mycolic acid biosynthesis, compounds like (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid could serve as leads for developing new antitubercular agents (Hartmann et al., 1994).

properties

IUPAC Name

(E)-3-[(1S,2R)-2-thiophen-3-ylcyclopropyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)2-1-7-5-9(7)8-3-4-13-6-8/h1-4,6-7,9H,5H2,(H,11,12)/b2-1+/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPCDZMEGFYSAN-LLKUCEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid

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